3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
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Overview
Description
3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring, a pyrazole ring substituted with a methyl group at the 5th position and a phenyl group at the 3rd position, and an amide linkage connecting the benzene and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The phenyl and methyl groups are introduced onto the pyrazole ring through electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the amide bond by reacting 3,4-dichlorobenzoyl chloride with the substituted pyrazole in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a tool compound in biological studies to understand the interactions of benzamide derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(3-phenyl-1H-pyrazol-4-yl)benzamide: Lacks the methyl group at the 5th position of the pyrazole ring.
3,4-dichloro-N-(5-methyl-1H-pyrazol-4-yl)benzamide: Lacks the phenyl group at the 3rd position of the pyrazole ring.
3,4-dichloro-N-(3-phenyl-5-methyl-1H-pyrazol-4-yl)benzamide: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
The presence of both the methyl and phenyl groups on the pyrazole ring, along with the dichloro substitution on the benzene ring, makes 3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
824969-15-5 |
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Molecular Formula |
C17H13Cl2N3O |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C17H13Cl2N3O/c1-10-15(16(22-21-10)11-5-3-2-4-6-11)20-17(23)12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,23)(H,21,22) |
InChI Key |
YQWNOKHSJDHINH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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